3-Cyclohexyl-1,2,4-oxadiazol-5-amine
Description
A Privileged Scaffold in Medicinal Chemistry
The 1,2,4-oxadiazole (B8745197) nucleus is considered a "privileged scaffold" in drug discovery. This is attributed to its favorable metabolic stability, ability to engage in hydrogen bonding, and its role as a bioisostere for amide and ester functional groups. nih.gov Bioisosterism is a key strategy in medicinal chemistry to modulate a molecule's properties, such as potency, selectivity, and pharmacokinetic profile.
The inherent stability of the oxadiazole ring makes it resistant to metabolic degradation, a desirable trait for therapeutic agents. Furthermore, the nitrogen atoms in the ring can act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets like enzymes and receptors. nih.gov
Diverse Biological Activities
Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of pharmacological activities. Research has shown these compounds to possess potential as:
Anticancer agents: Certain 1,2,4-oxadiazole derivatives have exhibited cytotoxic activity against various cancer cell lines. nih.govresearchgate.net
Anti-inflammatory agents: The scaffold has been incorporated into molecules designed to combat inflammation. nih.gov
Antimicrobial agents: Antibacterial and antifungal properties have been reported for compounds containing the 1,2,4-oxadiazole core. nih.govmdpi.com
Antiviral agents: The structural motif is present in some compounds investigated for their antiviral efficacy. nih.gov
This broad range of biological activities underscores the importance of the 1,2,4-oxadiazole core in the development of new therapeutic agents.
Structure
3D Structure
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
3-cyclohexyl-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C8H13N3O/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h6H,1-5H2,(H2,9,10,11) |
InChI Key |
YTXAOGYGPABSBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NOC(=N2)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Cyclohexyl 1,2,4 Oxadiazol 5 Amine and Its Analogs
Established Synthetic Routes for 1,2,4-Oxadiazole (B8745197) Ring Construction
The synthesis of the 1,2,4-oxadiazole ring has been a subject of extensive research, leading to the development of several reliable methods. These can be broadly categorized into cyclocondensation reactions and cycloaddition pathways, with recent advancements focusing on improving efficiency and sustainability.
Amidoxime-Carboxylic Acid Derivative Cyclocondensation Pathways
A widely employed and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is the cyclocondensation of an amidoxime (B1450833) with a carboxylic acid or its derivatives. researchgate.net This pathway involves the O-acylation of the amidoxime to form an O-acylamidoxime intermediate, which then undergoes intramolecular cyclodehydration to yield the 1,2,4-oxadiazole ring. clockss.org
The reaction can be carried out using various acylating agents, including acyl chlorides, anhydrides, or the carboxylic acid itself, activated by a coupling agent. researchgate.netclockss.org Common coupling agents that facilitate this transformation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as other reagents like carbonyldiimidazole (CDI). researchgate.net The conditions for these reactions are generally mild, often proceeding at room temperature. researchgate.net
This method's popularity stems from the ready availability of a wide range of amidoximes and carboxylic acid derivatives, allowing for diverse substitutions at the C3 and C5 positions of the oxadiazole ring.
1,3-Dipolar Cycloaddition Reactions in 1,2,4-Oxadiazole Formation
The 1,3-dipolar cycloaddition reaction represents another classical and fundamental approach to the synthesis of the 1,2,4-oxadiazole nucleus. researchgate.net This [3+2] cycloaddition typically involves the reaction of a nitrile oxide with a nitrile. researchgate.net Nitrile oxides, which are highly reactive intermediates, are usually generated in situ from the corresponding aldoximes via oxidation or from hydroximoyl halides by dehydrohalogenation.
This synthetic strategy is effective for producing a variety of 1,2,4-oxadiazole derivatives. The regiochemistry of the cycloaddition is a key aspect of this method, determining the substitution pattern on the resulting heterocyclic ring.
Recent Advancements in One-Pot and Catalytic Syntheses
In recent years, significant efforts have been directed towards developing more efficient, economical, and environmentally friendly synthetic protocols. This has led to the emergence of one-pot and catalytic approaches for 1,2,4-oxadiazole synthesis.
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer several advantages, including reduced reaction times, simplified work-up procedures, and minimized waste generation. researchgate.netnih.gov For instance, 3,5-disubstituted 1,2,4-oxadiazoles can be synthesized in a one-pot manner from nitriles, hydroxylamine, and aldehydes. rsc.org
The use of catalysts has also gained prominence. Graphene oxide has been reported as an efficient, metal-free, heterogeneous carbocatalyst for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov Another effective catalytic system is the combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂), which facilitates the synthesis from amidoximes and organic nitriles under mild conditions. nih.gov These catalytic methods often lead to high yields and offer the benefits of catalyst recyclability in some cases.
Targeted Synthesis of 3-Cyclohexyl-1,2,4-oxadiazol-5-amine
The synthesis of this compound and its aryl analogs benefits from specific adaptations of the general synthetic strategies, with a focus on optimizing reaction conditions to achieve high yields and purity.
Optimized Reaction Conditions for Amidoxime-Carbodiimide Cyclization Leading to 3-Aryl/Cyclohexyl-5-amino-1,2,4-oxadiazoles
A highly effective and direct method for the synthesis of 3-substituted-5-amino-1,2,4-oxadiazoles involves the reaction of an amidoxime with a carbodiimide (B86325). researchgate.netclockss.orgresearchgate.net This approach provides a convenient one-step route to the desired products in high yields. researchgate.net The reaction mechanism is initiated by a nucleophilic attack of the amidoxime's hydroxyl group on the electrophilic carbon of the carbodiimide, forming an O-amidoxime adduct intermediate. clockss.org This intermediate then undergoes intramolecular cyclization, facilitated by a second molecule of the carbodiimide, to yield the 5-amino-1,2,4-oxadiazole (B13162853) and a urea (B33335) byproduct. clockss.org
The choice of solvent has been found to be crucial for the outcome of this reaction. researchgate.net For the synthesis of 5-alkylamino-1,2,4-oxadiazoles, such as the target compound this compound, toluene (B28343) is an effective solvent. researchgate.netclockss.org In contrast, when aromatic carbodiimides are used to produce 5-arylamino derivatives, dimethylformamide (DMF) is the preferred solvent, sometimes requiring elevated temperatures to facilitate the cyclization of the initially formed O-amidoxime adduct. researchgate.netclockss.org
Below is a table summarizing the optimized reaction conditions for the synthesis of various 3-aryl/cyclohexyl-5-amino-1,2,4-oxadiazoles.
| Amidoxime | Carbodiimide | Solvent | Temperature | Yield (%) |
| Cyclohexanecarboxamidoxime | N,N'-Dicyclohexylcarbodiimide (DCC) | Toluene | Reflux | >65 |
| Benzamidoxime | N,N'-Dicyclohexylcarbodiimide (DCC) | Toluene | Reflux | 81 |
| 4-Methoxybenzamidoxime | N,N'-Diisopropylcarbodiimide (DIC) | Toluene | Reflux | >65 |
| Benzamidoxime | N,N'-Di-p-tolylcarbodiimide | DMF | 120°C | >65 |
This table is representative of typical conditions and yields reported in the literature. clockss.org
Microwave-Assisted Synthetic Protocols for Enhanced Efficiency in 1,2,4-Oxadiazole Derivative Production
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. mdpi.comcrossref.org The application of microwave irradiation has been successfully extended to the synthesis of 1,2,4-oxadiazole derivatives. mdpi.com
For instance, the cyclization of O-acylamidoximes to form 1,2,4-oxadiazoles can be significantly expedited under microwave heating. mdpi.com This technique is particularly beneficial for enhancing the efficiency of the final cyclization step in the synthesis of this compound and its analogs. Protocols have been developed that utilize microwave heating in the presence of a solid support like silica (B1680970) gel, which can improve heat distribution and reaction efficiency.
Microwave-assisted protocols are also advantageous for one-pot syntheses. A notable example is the reaction of nitriles, hydroxylamine, and Meldrum's acid under solvent-free microwave irradiation to produce 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. nih.gov The use of polymer-supported reagents in conjunction with microwave heating further streamlines the synthesis and purification of 1,2,4-oxadiazole libraries. mdpi.com
The following table provides a comparative overview of conventional versus microwave-assisted synthesis for a representative 1,2,4-oxadiazole formation.
| Reaction | Heating Method | Reaction Time | Yield (%) |
| Amidoxime + Carboxylic Acid Derivative | Conventional | 12-24 h | 70-85 |
| Amidoxime + Carboxylic Acid Derivative | Microwave | 10-30 min | 80-95 |
| O-Acylamidoxime Cyclization | Conventional | 4-8 h | ~70 |
| O-Acylamidoxime Cyclization | Microwave | 5-15 min | >90 |
This table illustrates the general enhancements in reaction time and yield observed with microwave-assisted synthesis based on literature findings. mdpi.com
Green Chemistry Principles in the Synthesis of this compound
Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like this compound to reduce the environmental impact of chemical processes. These strategies focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key green approaches applicable to the synthesis of this class of compounds include the use of microwave irradiation, solvent-free reaction conditions, and the development of one-pot syntheses which reduce the number of purification steps. nih.govresearchgate.net
Microwave-assisted synthesis, for instance, has been shown to accelerate the formation of 1,2,4-oxadiazoles, often leading to higher yields in shorter reaction times compared to conventional heating methods. nih.gov This technique is particularly beneficial as it can be conducted under solvent-free conditions, further enhancing its environmental credentials. researchgate.net Another sustainable approach involves the use of catalysts that can be easily recovered and reused, minimizing waste. While specific examples for this compound are not extensively documented, the general methodologies for 3,5-disubstituted 1,2,4-oxadiazoles are readily adaptable. nih.gov For example, a one-pot reaction of amidoximes with esters under solvent-free conditions facilitated by microwave irradiation represents a greener alternative to traditional multi-step procedures that use volatile and toxic organic solvents. researchgate.netnih.gov
| Green Chemistry Principle | Application in 1,2,4-Oxadiazole Synthesis | Potential Advantages for this compound |
|---|---|---|
| Waste Prevention (One-Pot Synthesis) | Reaction of nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation. organic-chemistry.org | Reduces intermediate isolation and purification steps, minimizing solvent and material waste. |
| Energy Efficiency (Microwave Irradiation) | Facilitates the cyclocondensation of amidoximes and esters under solvent-free conditions. nih.gov | Shorter reaction times and reduced energy consumption compared to conventional heating. semanticscholar.org |
| Safer Solvents and Auxiliaries | Solvent-free reactions or use of greener solvents like water in some synthetic steps. researchgate.netresearchgate.net | Eliminates the use of hazardous and volatile organic solvents, improving safety and reducing environmental impact. |
| Catalysis | Use of reusable catalysts like PTSA-ZnCl2 for the synthesis from amidoximes and nitriles. organic-chemistry.org | Improves atom economy and allows for catalyst recycling, reducing waste. |
Mechanistic Elucidation of 1,2,4-Oxadiazole Formation Pathways Relevant to Cyclohexyl Substitution
The formation of the 1,2,4-oxadiazole ring is a well-studied process, with the most common pathway involving the acylation of an amidoxime followed by cyclodehydration. chim.itresearchgate.net The nature of the substituent at the 3-position, in this case, a cyclohexyl group, can influence the reaction kinetics and the stability of intermediates, although the fundamental mechanism remains consistent.
Detailed Reaction Mechanism Hypotheses for 5-Amino-1,2,4-oxadiazole Formation
The synthesis of 5-amino-1,2,4-oxadiazoles, including the 3-cyclohexyl analog, is often achieved through the reaction of an amidoxime with a carbodiimide. beilstein-journals.orgresearchgate.netnih.gov This reaction is hypothesized to proceed through a multi-step mechanism. Initially, the amidoxime adds to the carbodiimide to form an O-acylisourea intermediate. This intermediate is unstable and undergoes a rapid intramolecular cyclization. The cyclization is driven by the nucleophilic attack of the amidoxime nitrogen onto the electrophilic carbon of the isourea moiety. This is followed by the elimination of a urea byproduct to yield the final 5-amino-1,2,4-oxadiazole. researchgate.net
An alternative pathway involves the use of Vilsmeier salts for the condensation with amidoximes. beilstein-journals.org In this case, the Vilsmeier reagent activates a carboxylic acid, which then acylates the amidoxime to form an O-acylamidoxime. mdpi.com This intermediate then undergoes cyclization to the 1,2,4-oxadiazole. The presence of a base is typically required to facilitate the deprotonation of the amidoxime and to neutralize the acid formed during the reaction.
Investigation of Intermediates and Transition States in Cyclization Processes
The key intermediate in the formation of this compound is the O-acylated amidoxime or a related adduct. chim.it In many synthetic procedures, this intermediate is not isolated but is generated in situ and rapidly cyclizes to the final product. chim.it The stability and reactivity of this intermediate are influenced by the reaction conditions, such as temperature and the presence of catalysts. For instance, the use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) as a catalyst has been shown to promote the cyclization of O-acylamidoximes under mild conditions, proceeding at room temperature. mdpi.com This suggests that the fluoride ion acts as a base to facilitate the deprotonation and subsequent cyclization.
The transition state for the cyclization step is thought to involve a five-membered ring structure where the new N-C bond is being formed. The geometry of this transition state will be influenced by the steric bulk of the substituents. The cyclohexyl group at the 3-position is relatively bulky and may influence the rate of cyclization compared to smaller alkyl or aryl groups. However, the flexibility of the cyclohexyl ring may mitigate significant steric hindrance. Computational studies on related systems could provide further insight into the precise structure and energy of the transition states involved in the formation of this compound.
| Reaction Pathway | Key Intermediate | Proposed Transition State | Factors Influencing Cyclization |
|---|---|---|---|
| Amidoxime + Carbodiimide | O-acylisourea adduct researchgate.net | Five-membered ring involving nucleophilic attack of amidoxime nitrogen. | Solvent polarity, temperature, steric hindrance from the cyclohexyl group. researchgate.net |
| Amidoxime + Activated Carboxylic Acid (e.g., with Vilsmeier reagent) | O-acylamidoxime mdpi.com | Concerted or stepwise cyclodehydration. | Presence of a base, nature of the activating agent, reaction temperature. mdpi.com |
| TBAF-catalyzed Cyclization | O-acylamidoxime mdpi.com | Fluoride-assisted deprotonation leading to a more favorable cyclization geometry. | Catalyst concentration, solvent. mdpi.com |
Comprehensive Spectroscopic and Chromatographic Characterization of 3 Cyclohexyl 1,2,4 Oxadiazol 5 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of 3-Cyclohexyl-1,2,4-oxadiazol-5-amine is predicted to exhibit distinct signals corresponding to the protons of the cyclohexyl group, the amino group, and any solvent residues. The chemical shifts are influenced by the electron-withdrawing nature of the 1,2,4-oxadiazole (B8745197) ring and the anisotropic effects of the heterocyclic system.
The protons of the cyclohexyl ring would appear as a series of multiplets in the upfield region of the spectrum, typically between δ 1.2 and 3.0 ppm. The methine proton directly attached to the oxadiazole ring (C1'-H) is expected to be the most deshielded of the cyclohexyl protons due to its proximity to the electronegative heterocyclic ring, resonating at approximately δ 2.8-3.0 ppm. The axial and equatorial protons on the remaining methylene (B1212753) groups of the cyclohexyl ring will exhibit complex splitting patterns due to geminal and vicinal coupling, appearing as overlapping multiplets in the δ 1.2-2.0 ppm range.
The protons of the primary amine group (-NH₂) are anticipated to produce a broad singlet in the region of δ 5.0-6.0 ppm. The broadness of this signal is a result of quadrupole broadening from the nitrogen atom and chemical exchange with residual water or other protic species in the solvent. The exact chemical shift can be highly dependent on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Cyclohexyl C1'-H | 2.8 - 3.0 | Multiplet |
| Cyclohexyl -CH ₂- (axial & equatorial) | 1.2 - 2.0 | Multiplets |
| -NH ₂ | 5.0 - 6.0 | Broad Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Fingerprinting
The ¹³C NMR spectrum provides a unique fingerprint of the carbon skeleton of this compound. The chemical shifts of the carbon atoms in the 1,2,4-oxadiazole ring are particularly diagnostic. Based on data from structurally related 1,2,4-oxadiazoles, the C3 and C5 carbons of the heterocyclic ring are expected to resonate at approximately δ 168-170 ppm and δ 174-176 ppm, respectively. mdpi.com The significant downfield shift of these carbons is due to the strong deshielding effect of the adjacent nitrogen and oxygen atoms within the aromatic ring.
The carbon atoms of the cyclohexyl group will appear in the aliphatic region of the spectrum. The carbon atom directly attached to the oxadiazole ring (C1') is predicted to be the most downfield of the cyclohexyl carbons, with an expected chemical shift in the range of δ 30-35 ppm. The remaining methylene carbons of the cyclohexyl ring (C2', C3', C4') are expected to resonate in the region of δ 25-27 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C3 (Oxadiazole) | 168 - 170 |
| C5 (Oxadiazole) | 174 - 176 |
| C1' (Cyclohexyl) | 30 - 35 |
| C2', C6' (Cyclohexyl) | 26 - 27 |
| C3', C5' (Cyclohexyl) | 25 - 26 |
| C4' (Cyclohexyl) | ~25 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation
To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. Cross-peaks would be observed between the methine proton of the cyclohexyl group (C1'-H) and its adjacent methylene protons, as well as between the various methylene protons of the cyclohexyl ring. This would allow for the complete assignment of the cyclohexyl spin system.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would be used to unambiguously assign the carbon signals of the cyclohexyl group by correlating them to their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for confirming the connection between the cyclohexyl group and the oxadiazole ring. Key HMBC correlations would be expected between the C1'-H proton of the cyclohexyl group and the C3 carbon of the oxadiazole ring, and between the amino protons and the C5 carbon of the oxadiazole ring.
Vibrational Spectroscopy (Infrared) for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the N-H, C-H, C=N, and C-O bonds.
The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the cyclohexyl group will be observed just below 3000 cm⁻¹ for the sp³ hybridized carbons.
The characteristic vibrations of the 1,2,4-oxadiazole ring are expected in the fingerprint region. The C=N stretching vibration of the oxadiazole ring typically appears in the range of 1610-1650 cm⁻¹. The C-O-C stretching vibrations of the ring are expected to be in the 1000-1250 cm⁻¹ region. The N-H bending vibration of the amino group may be observed around 1550-1650 cm⁻¹.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |
| Cyclohexyl (-CH₂) | C-H Stretch | 2850 - 2950 |
| Oxadiazole Ring | C=N Stretch | 1610 - 1650 |
| Amino (-NH₂) | N-H Bend | 1550 - 1650 |
| Oxadiazole Ring | C-O-C Stretch | 1000 - 1250 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₈H₁₃N₃O), the exact mass can be calculated, and the molecular ion peak (M⁺) would be expected in the high-resolution mass spectrum.
The fragmentation of 1,2,4-oxadiazole derivatives under electron impact ionization typically involves cleavage of the heterocyclic ring. researchgate.net A common fragmentation pathway involves the cleavage of the N2-C3 and O1-C5 bonds, leading to the formation of nitrile and isocyanate fragments. For this compound, this could result in the formation of a cyclohexylnitrile ion and an amino-isocyanate fragment. Another possible fragmentation is the loss of the cyclohexyl group as a radical, leading to a prominent fragment ion corresponding to the 1,2,4-oxadiazol-5-amine core. The fragmentation of the cyclohexyl ring itself, through the loss of ethylene (B1197577) or other small neutral molecules, is also a possibility.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (predicted) | Fragment Identity | Fragmentation Pathway |
| 167 | [M]⁺ | Molecular Ion |
| 84 | [C₅H₉N]⁺ | Cyclohexylnitrile cation |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |
| 56 | [C₃H₂NO]⁺ | Amino-isocyanate fragment |
High-Resolution Chromatographic Methodologies for Purity Assessment and Quantitative Analysis
High-performance liquid chromatography (HPLC) is the method of choice for assessing the purity of synthesized compounds and for quantitative analysis. For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be suitable.
A typical RP-HPLC method would employ a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to ensure good peak shape and resolution from any impurities. Detection would typically be performed using a UV detector, as the oxadiazole ring is expected to have a UV chromophore. The purity of the compound can be determined by integrating the peak area of the main component relative to the total peak area of all components in the chromatogram. For quantitative analysis, a calibration curve would be constructed by analyzing a series of standards of known concentration. mdpi.comnih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method Development and Validation
Despite the utility of RP-HPLC in the analysis of various pharmaceutical compounds, including heterocyclic structures like oxadiazoles, a validated method for this compound is not documented in accessible scientific literature. Method development for similar compounds often involves optimizing parameters such as the stationary phase (commonly C18 columns), mobile phase composition (typically a mixture of acetonitrile or methanol with an aqueous buffer), and detector wavelength. For instance, the analysis of other 1,3,4-oxadiazole (B1194373) derivatives has been achieved using a C18 column with a gradient mobile phase of acetonitrile, orthophosphoric acid, and methanol. colab.ws However, without specific experimental data for this compound, a detailed and validated RP-HPLC method cannot be presented.
Table 1: Illustrative RP-HPLC Parameters for Related Oxadiazole Compounds
| Parameter | Typical Conditions for Oxadiazole Derivatives |
|---|---|
| Stationary Phase | C18 (e.g., 5 µm, 4.6 x 250 mm) |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Methanol and buffered aqueous solution |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV-Vis or Diode Array Detector (DAD) |
| Column Temperature | Ambient to 40°C |
Note: This table is for illustrative purposes based on methods for related compounds and does not represent a validated method for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like many amines, derivatization is often necessary to increase volatility and thermal stability. Amines can be challenging to analyze by GC due to their basicity, which can lead to peak tailing on standard columns. labrulez.com Specialized columns, such as those with a base-deactivated stationary phase, are often employed to mitigate these issues. restek.com
There is no specific information available regarding the GC-MS analysis of this compound or its volatile derivatives. The applicability of this method would depend on the compound's volatility and thermal stability, or the successful development of a suitable derivatization procedure. Without such studies, a detailed GC-MS characterization is not possible.
Table 2: General Considerations for GC-MS Analysis of Amine Compounds
| Parameter | General Approach |
|---|---|
| Column | Base-deactivated fused silica (B1680970) capillary column |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split or Splitless |
| Temperature Program | Optimized ramp for separation of analytes |
| Derivatization | May be required to improve volatility and peak shape |
| Mass Spectrometry | Electron Ionization (EI) for fragmentation patterns |
Note: This table outlines general strategies for amine analysis by GC-MS and is not specific to this compound.
Computational Chemistry and Molecular Modeling of 3 Cyclohexyl 1,2,4 Oxadiazol 5 Amine
Quantum Chemical Studies on the Electronic Structure and Reactivity of the 1,2,4-Oxadiazole (B8745197) Core
Quantum chemical studies are fundamental to understanding the intrinsic electronic properties and chemical reactivity of the 1,2,4-oxadiazole ring system, which forms the core of 3-Cyclohexyl-1,2,4-oxadiazol-5-amine.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net For the 1,2,4-oxadiazole core, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are utilized to determine its ground state properties. researchgate.netmdpi.com These calculations yield optimized molecular geometries, detailing bond lengths and angles, which are crucial for understanding the molecule's three-dimensional structure. Furthermore, DFT is used to compute various electronic properties, including dipole moments, and to analyze vibrational spectra, providing a comprehensive picture of the molecule's stability and electronic distribution. researchgate.netnih.gov Studies on related heterocyclic systems demonstrate that DFT is a reliable method for obtaining optimized structures and understanding electronic characteristics. mdpi.comnih.gov
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions, governing the molecule's nucleophilic and electrophilic character, respectively. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comschrodinger.com A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required for electronic excitation. irjweb.com
Computational studies on various oxadiazole derivatives provide insights into the expected FMO energetics for the 1,2,4-oxadiazole core. The analysis of these frontier orbitals helps explain the charge transfer interactions occurring within the molecule. irjweb.com
| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |
| Imidazole Derivative | -6.2967 | -1.8096 | 4.4871 | irjweb.com |
| 1,3,4-Oxadiazole (B1194373) Derivatives | Varies | Varies | Varies | mdpi.com |
| 1,2,4-Oxadiazolyl Anilines | Varies | Varies | Varies | researchgate.net |
This table presents representative data for related heterocyclic compounds to illustrate the typical range of HOMO-LUMO energies and gaps investigated in computational studies. Specific values for this compound would require dedicated DFT calculations.
The 1,2,4-oxadiazole ring is a five-membered heterocyclic system characterized by a relatively low level of aromaticity. chim.it This reduced aromatic character, coupled with the presence of a weak O-N bond, makes the ring susceptible to rearrangements into more stable heterocyclic structures, a feature that has been extensively studied. researchgate.netosi.lv The ring system is planar and conjugated, but its topography suggests a more pronounced heterodiene character compared to its aromatic nature. chemicalbook.com This inherent instability and tendency to undergo ring-opening reactions are key aspects of its chemical reactivity. chim.itresearchgate.net Despite this, 3,5-disubstituted 1,2,4-oxadiazoles are generally stable compounds. chemicalbook.com The electronic nature of the ring is electron-withdrawing, which influences the reactivity of its substituents. researchgate.net
In Silico Prediction of Molecular Interactions with Biological Macromolecules
In silico methods are instrumental in predicting and analyzing the interactions between a small molecule like this compound and biological macromolecules, such as proteins and enzymes. These predictions can guide drug discovery efforts by identifying potential biological targets and elucidating binding mechanisms.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. semanticscholar.org This method is widely used to estimate the strength of the interaction, often expressed as a binding affinity or docking score. Numerous studies have demonstrated the utility of docking for 1,2,4-oxadiazole derivatives against a variety of biological targets, highlighting the scaffold's therapeutic potential. nih.govnih.govtandfonline.com
These studies reveal that the 1,2,4-oxadiazole core can participate in crucial intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, with amino acid residues in the target's binding pocket. nih.govtandfonline.com For instance, the nitrogen and oxygen atoms of the oxadiazole ring can act as hydrogen bond acceptors. The binding affinity is influenced by the nature and substitution pattern of the entire molecule. Docking studies on various 1,2,4-oxadiazole-containing compounds have identified potent inhibitors for targets involved in cancer, such as VEGFR-2, EGFR, and androgen receptors. nih.govnih.govscienceopen.com
| Compound Series | Biological Target | Key Interactions Observed | Docking Score / Binding Affinity | Reference |
| 1,2,4-Oxadiazole linked 5-Fluorouracil (B62378) | VEGFR-2 (PDB: 1YWN) | Hydrogen bonds with Asp1044, Gly1046; Hydrophobic interactions | Moldock scores: -156.20 to -157.88 kcal/mol | nih.gov |
| 3-phenyl-5-styryl-1,2,4-oxadiazole | Androgen Receptor | Interaction patterns within the active site analyzed | Potent inhibition (IC50 = 238.13 nM for lead compound) | nih.gov |
| 1,2,4-Oxadiazole linked 1,3,4-Oxadiazole | EGFR (PDB: 4hjo) | Strong binding affinity at target protein sites | Docking score: -7.028 (for lead compound) | researchgate.net |
| 1,2,4-Oxadiazole Derivatives | Leishmania infantum CYP51 | Strong affinity for the CYP51 enzyme | ΔGbind = -42.686 kcal/mol | mdpi.com |
| 1,2,4-Oxadiazole Scaffold | EGFRWT and EGFRT790M | Non-covalent binding within the active site | Dock scores: -15.1 to -16.1 (for lead compounds) | scienceopen.com |
This table summarizes findings from molecular docking studies on various derivatives containing the 1,2,4-oxadiazole scaffold to illustrate the types of targets and interactions investigated. The specific binding affinity of this compound would depend on the specific biological target being studied.
Pharmacophore Modeling and Virtual Screening Applications for 1,2,4-Oxadiazole Scaffolds
The 1,2,4-oxadiazole ring is a versatile scaffold frequently employed in drug discovery, demonstrating a wide spectrum of biological activities. nih.govnih.gov Computational methods such as pharmacophore modeling and virtual screening have become indispensable tools for efficiently exploring the vast chemical space of 1,2,4-oxadiazole derivatives to identify promising therapeutic agents.
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings) that a molecule must possess to bind to a specific biological target. Once a pharmacophore model is developed and validated, it can be used as a 3D query to rapidly screen large databases of compounds to find novel molecules that match the required features. tandfonline.com
Virtual screening is a computational technique that involves the screening of large libraries of chemical structures to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govtandfonline.com This process can be ligand-based, using a known active molecule to find similar ones, or structure-based, using the 3D structure of the target protein to dock potential ligands and estimate their binding affinity. nih.gov
Several research initiatives have successfully applied these computational strategies to the 1,2,4-oxadiazole scaffold to discover inhibitors for a variety of biological targets.
Case Study: EGFR Inhibitors In one study targeting the Epidermal Growth Factor Receptor (EGFR), a known cancer target, a virtual screening method was used to evaluate a library of approximately 1,500 1,2,4-oxadiazole derivatives. tandfonline.com This process, combined with molecular docking, identified several compounds with high predicted binding affinity. Subsequent in-vitro testing confirmed that four of these molecules showed significant inhibitory activity against the target. tandfonline.comnih.gov Molecular dynamics simulations were then used to confirm that the most active compounds formed stable complexes with the protein, validating the screening results. tandfonline.com
Case Study: Sortase A Inhibitors Another study focused on Sortase A (SrtA), a bacterial enzyme crucial for virulence in Gram-positive bacteria. nih.gov Researchers utilized a substrate-based virtual screening approach to identify a class of 1,2,4-oxadiazole compounds as effective SrtA inhibitors. nih.gov Following the initial screening, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies were performed on 120 derivatives to build a predictive model. nih.gov This model helped to identify key chemical features essential for antibacterial activity, such as the presence of hydrogen bond donor moieties, guiding the future design of more potent inhibitors. nih.gov The predictive accuracy of the 3D-QSAR model was validated by its high correlation coefficient (R²) and cross-validated R² (Q²) values, which are statistical measures of a model's reliability. nih.gov
Case Study: Proteasome Inhibitors A combined structure- and ligand-based virtual screening approach was used to identify 1,2,4-oxadiazole derivatives as non-covalent inhibitors of the human 20S proteasome, a target for anti-cancer therapies. nih.gov The screening led to the identification of several commercially available compounds, which were then optimized through chemical synthesis. This effort resulted in a novel, potent, and selective proteasomal inhibitor. nih.gov Molecular modeling studies were used to corroborate the mechanism of inhibition, suggesting an unusual binding mode for the inhibitor. nih.gov
These examples highlight the power of computational chemistry in accelerating drug discovery for the 1,2,4-oxadiazole class of compounds. By modeling molecular interactions and predicting biological activity, these techniques allow researchers to prioritize synthetic efforts and rationally design molecules with improved potency and selectivity.
Data Tables
Table 1: Examples of Computationally Screened 1,2,4-Oxadiazole Derivatives and Their Targets
| Compound Series/Scaffold | Target | Computational Method(s) Used | Outcome/Key Finding | Reference |
|---|---|---|---|---|
| 1,2,4-Oxadiazole Derivatives | Epidermal Growth Factor Receptor (EGFR) | Virtual Screening, Molecular Docking, Molecular Dynamics | Identification of four potent inhibitors (IC50 values from 8–13 µM) against EGFR positive cancer cells. | tandfonline.com |
| 1,2,4-Oxadiazole Derivatives | Sortase A (SrtA) | Virtual Screening, 3D-QSAR | Development of a predictive 3D-QSAR model to guide the design of novel antibacterial agents. | nih.gov |
| 1,2,4-Oxadiazole Derivatives | Human 20S Proteasome | Structure- and Ligand-Based Virtual Screening, Molecular Modeling | Discovery of a potent and selective non-covalent proteasome inhibitor (Ki of 26.1 nM). | nih.gov |
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Structure Activity Relationship Sar Studies for 3 Cyclohexyl 1,2,4 Oxadiazol 5 Amine Derivatives
Impact of the Cyclohexyl Moiety on Biological Activities of 1,2,4-Oxadiazol-5-amines
The cyclohexyl group at the 3-position of the 1,2,4-oxadiazol-5-amine scaffold plays a significant role in defining the molecule's interaction with biological targets. This moiety primarily contributes to the compound's lipophilicity and steric profile. In many heterocyclic compounds, the introduction of alicyclic groups like cyclohexyl can enhance binding to hydrophobic pockets within enzymes or receptors.
In a series of anti-inflammatory thiadiazole derivatives, compounds substituted with saturated alicyclic groups like cyclopropyl (B3062369) or aliphatic groups such as pentyl showed the highest activity, whereas those with a cyclohexyl group exhibited a lesser degree of activity. semanticscholar.org This suggests that while lipophilicity is important, an optimal size and shape for the substituent at this position are key determinants of biological potency.
Exploration of Substituents at the 3-Position of the 1,2,4-Oxadiazole (B8745197) Ring on Compound Activity
The substituent at the 3-position of the 1,2,4-oxadiazole ring is a critical determinant of the compound's biological activity, influencing its electronic, steric, and lipophilic properties.
The electronic nature of the substituent at the C3-position significantly modulates the activity of 1,2,4-oxadiazole derivatives. The 1,2,4-oxadiazole ring itself is considered an electron-withdrawing heterocycle. researchgate.net The addition of further electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can fine-tune the electronic properties of the entire molecule.
Studies on various 1,2,4-oxadiazole derivatives have shown that the presence of EWGs on an aryl ring at the 3-position can be crucial for enhancing biological activity. nih.gov For example, in a series of anticancer agents, the introduction of an EWG at the para position of a 5-aryl-1,2,4-oxadiazole ring led to an increase in antitumor activity. nih.gov This suggests that the electron-withdrawing nature of the substituent can enhance interactions with the biological target or improve the pharmacokinetic properties of the compound. Conversely, the impact of EDGs can vary depending on the specific biological target and the nature of the interaction.
Table 1: Impact of Electronic Effects of C3-Aryl Substituents on Anticancer Activity
| Compound Series | Substituent (Position) | Electronic Effect | Observed Activity |
|---|---|---|---|
| 1,2,4-oxadiazole-ribose derivatives | EWG (para) | Electron-Withdrawing | High antiproliferative potency nih.gov |
Note: This table is illustrative, based on findings from related 1,2,4-oxadiazole series.
The size, shape, and lipophilicity of the substituent at the 3-position are paramount for determining the compound's affinity and selectivity for its target. Steric hindrance can prevent the molecule from fitting correctly into a binding site, while an optimal size and shape can maximize favorable interactions. otterbein.edu
Lipophilicity, often quantified as logP, influences a compound's ability to cross cell membranes and reach its site of action. The cyclohexyl group in the parent compound is a bulky and lipophilic moiety. Replacing it with other groups, such as smaller alkyl chains or aromatic rings, can systematically alter these properties. For instance, replacing an aromatic ring with a cyclohexyl group would increase the three-dimensionality and flexibility of the substituent, which could be beneficial for binding to certain protein targets.
Modifications at the 5-Amine Position and their Biological Implications
The 5-amino group of the 1,2,4-oxadiazole ring is a key site for chemical modification to explore SAR. Derivatization of this amine can lead to significant changes in biological activity by introducing new functional groups capable of forming hydrogen bonds, ionic interactions, or van der Waals forces with the target.
For example, a straightforward synthesis of 5-amino-substituted 1,2,4-oxadiazoles allows for their further derivatization into acetamides. nih.govresearchgate.net These modifications can alter the compound's solubility, polarity, and ability to act as a hydrogen bond donor or acceptor. In one study, selected 5-amino-substituted 1,2,4-oxadiazoles and their acetamide (B32628) derivatives were screened for in vivo anti-inflammatory activity, with some compounds showing significant effects. nih.govresearchgate.net
Furthermore, the exploration of N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amines as potential agents for prostate cancer demonstrated that modifications at this position are critical. nih.gov By synthesizing a library of analogues with diverse aryl groups at both the 3-position and the 5-amino position, researchers were able to identify compounds with significantly improved antiproliferative potency. nih.gov This highlights that the nature of the substituent on the 5-amino group has profound biological implications.
Table 2: Effect of Modifications at the 5-Amine Position
| Parent Scaffold | Modification at 5-Amine | Resulting Compound Class | Biological Implication |
|---|---|---|---|
| 5-amino-1,2,4-oxadiazole (B13162853) | Acetylation | Acetamide derivative | Altered anti-inflammatory activity nih.govresearchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling of 1,2,4-Oxadiazol-5-amines
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For 1,2,4-oxadiazole derivatives, 3D-QSAR models have been developed to understand the structural requirements for activity and to design new, more potent inhibitors. nih.govresearchgate.net
These models provide insights into the critical features needed for biological activity. For instance, a 3D-QSAR study on 1,2,4-oxadiazole derivatives as Sortase A inhibitors helped to provide a structural framework for understanding the SAR of the studied ligands. nih.govresearchgate.net Such models can generate contour maps that indicate regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character is favorable or unfavorable for activity. These findings are invaluable for guiding the synthesis of new derivatives with a higher probability of success.
A 3D-QSAR study performed on a series of 1,2,4-oxadiazole derivatives identified key structural features for anticancer activity, and based on the results, new molecules were designed and synthesized that showed potent activity against various cancer cell lines. These computational studies, when used in conjunction with traditional SAR exploration, can accelerate the drug discovery process for this class of compounds.
Mechanistic Investigations of Biological Action in Vitro and Ex Vivo
Identification of Molecular Targets and Pathways for 1,2,4-Oxadiazole (B8745197) Compounds
Identifying the specific molecular targets of 1,2,4-oxadiazole derivatives is a critical step in elucidating their mechanism of action. Researchers employ a variety of advanced techniques to pinpoint these targets and understand the subsequent biological pathways that are affected.
Target fishing strategies are designed to identify the direct binding partners of a compound within the complex environment of a cell. nih.gov Affinity chromatography, a powerful proteomics-based approach, has been successfully used to uncover the molecular targets of 1,2,4-oxadiazole derivatives. nih.govacs.org In one study, a mimic of the potent Nrf2 activator DDO-7263, a 1,2,4-oxadiazole derivative, was used to create biotin-labeled and fluorescein-based probes. nih.govscispace.com These probes, which showed similar biological activities to the parent compound, were used in affinity chromatography and mass spectrometry analysis. nih.govacs.org This led to the identification of Rpn6, a subunit of the 26S proteasome, as a potential target protein that regulates the Nrf2 signaling pathway. nih.govscispace.com
Activity-based protein profiling (ABPP) is another valuable technique for identifying enzyme targets, although specific examples for 3-Cyclohexyl-1,2,4-oxadiazol-5-amine are not prevalent in the literature. This method utilizes reactive probes that covalently bind to the active sites of enzymes, allowing for their identification and characterization.
To understand the broader cellular response to 1,2,4-oxadiazole compounds, researchers often turn to gene expression profiling techniques like RNA sequencing (RNA-seq). While specific RNA-seq data for this compound is limited, studies on related oxadiazole isomers provide valuable insights into the potential pathways affected. For instance, RNA-seq analysis of cancer cells treated with 1,3,4-oxadiazole (B1194373) analogues revealed significant changes in gene expression. nih.govnih.gov
This analysis identified hundreds of differentially expressed genes in HeLa and PC-3 cancer cell lines. nih.govresearchgate.net Functional enrichment analysis of these genes indicated that they were primarily involved in the cell cycle and other cancer-related biological processes. nih.govnih.gov Further analysis using protein-protein interaction (PPI) networks and the Connectivity Map (CMap) database suggested that these compounds might share molecular targets with known microtubule inhibitors. nih.gov This highlights how gene expression studies can uncover the downstream effects of a compound and suggest its mechanism of action.
Once a potential target is identified, it is crucial to validate the interaction between the compound and the target. In vitro affinity experiments have been used to confirm that the 1,2,4-oxadiazole derivative DDO-7263 binds to Rpn6. nih.govacs.org This binding was shown to block the assembly of the 26S proteasome, leading to the upregulation of Nrf2. nih.govacs.org
In other research, the molecular target of certain 1,2,4-oxadiazole derivatives has been identified as the Epidermal Growth Factor Receptor (EGFR), a key player in cancer development. nih.gov To validate this, in vitro EGFR kinase inhibitory assays were performed. These assays demonstrated that several 1,2,4-oxadiazole compounds could significantly inhibit the activity of wild-type EGFR at micromolar concentrations. nih.gov Cellular assays are also employed to confirm target engagement within a biological context. For example, flow cytometry has been used to show that some 1,2,4-oxadiazole derivatives can cause cell cycle arrest in the G0/G1 phase, which is consistent with the inhibition of signaling pathways that control cell proliferation. juniperpublishers.com
In Vitro Biological Activity Spectrum of this compound and its Derivatives
The 1,2,4-oxadiazole core is a versatile scaffold that has been incorporated into a wide range of compounds with diverse biological activities. tandfonline.com Derivatives of this heterocyclic system have shown promising results in both anticancer and antimicrobial studies. tandfonline.comtandfonline.com
Numerous studies have demonstrated the potent anticancer activity of 1,2,4-oxadiazole derivatives across a variety of cancer cell lines. nih.govnih.gov These compounds have shown efficacy against breast, lung, colon, and prostate cancers, among others. nih.gov
For example, a series of 1,2,4-oxadiazole linked 5-fluorouracil (B62378) derivatives were synthesized and evaluated for their anticancer activity. nih.gov Several of these compounds demonstrated more promising activity than the standard drug etoposide, with IC50 values in the micromolar to nanomolar range against MCF-7 (breast), A549 (lung), DU-145 (prostate), and MDA MB-231 (breast) cancer cell lines. nih.gov
Another study focused on 1,2,4-oxadiazole derivatives linked to benzimidazole, which exhibited significant cytotoxicity against MCF-7, A549, and A375 (melanoma) cell lines, with some compounds showing higher activity than the reference drug doxorubicin. nih.gov Similarly, 1,2,4-oxadiazole derivatives containing a benzofuran (B130515) group have also shown promising cytotoxic activity at sub-micromolar concentrations against MCF-7, A375, and HT-29 (colon) cancer cell lines. nih.gov
The table below summarizes the anticancer activity of selected 1,2,4-oxadiazole derivatives in various cancer cell lines.
| Compound Type | Cell Line | Activity (IC50) | Reference |
| 1,2,4-Oxadiazole linked 5-Fluorouracil | MCF-7 (Breast) | 0.76 ± 0.044 µM | nih.gov |
| A549 (Lung) | 0.18 ± 0.019 µM | nih.gov | |
| DU145 (Prostate) | 1.13 ± 0.55 µM | nih.gov | |
| MDA MB-231 (Breast) | 0.93 ± 0.013 µM | nih.gov | |
| 1,2,4-Oxadiazole-Benzimidazole Hybrid | MCF-7 (Breast) | 0.12 - 2.78 µM | nih.gov |
| A549 (Lung) | 0.12 - 2.78 µM | nih.gov | |
| A375 (Melanoma) | 0.12 - 2.78 µM | nih.gov | |
| Ferulic/Caffeic Acid-based 1,2,4-Oxadiazole | U87 (Glioblastoma) | 35.1 µM | tubitak.gov.tr |
| T98G (Glioblastoma) | 34.4 µM | tubitak.gov.tr | |
| LN229 (Glioblastoma) | 37.9 µM | tubitak.gov.tr | |
| SKOV3 (Ovarian) | 14.2 µM | tubitak.gov.tr | |
| MCF7 (Breast) | 30.9 µM | tubitak.gov.tr | |
| A549 (Lung) | 18.3 µM | tubitak.gov.tr | |
| 1,2,4-Oxadiazole-Benzothiazole Derivative | CaCo-2 (Colon) | 4.96 µM | researchgate.net |
| DLD1 (Colorectal) | 0.35 µM | researchgate.net | |
| T47D (Breast) | 19.40 µM | researchgate.net | |
| PC-3 (Prostate) | 15.7 µM | researchgate.net |
In addition to their anticancer properties, 1,2,4-oxadiazoles have also been investigated for their effectiveness against a range of pathogenic microorganisms. nih.gov
Derivatives of 1,2,4-oxadiazole have demonstrated activity against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, certain 3,5-disubstituted-1,2,4-oxadiazole derivatives were found to inhibit the growth of E. coli, P. mirabilis, and E. faecalis. mdpi.com Another study reported the development of 1,2,4-oxadiazole compounds with activity against Clostridioides difficile and multidrug-resistant Enterococcus faecium. acs.org One promising quaternary ammonium (B1175870) derivative was found to be completely impermeable to Caco-2 cells, suggesting it could be targeted to the gastrointestinal tract to treat enteric pathogens. acs.org Furthermore, some 5-amino-1,2,4-oxadiazoles have shown antibacterial activity against multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae. nih.gov
The antiparasitic potential of this class of compounds has also been explored. A study on novel 1,2,4-oxadiazole derivatives investigated their effects on Leishmania infantum, the causative agent of visceral leishmaniasis. One of the tested compounds exhibited a high selectivity index against both the promastigote and amastigote forms of the parasite and was shown to induce severe morphological damage, leading to cell death. mdpi.com
The table below provides a summary of the antimicrobial and antiparasitic activity of selected 1,2,4-oxadiazole derivatives.
| Compound Type | Microorganism | Activity (MIC/IC50) | Reference |
| 3,5-Disubstituted-1,2,4-oxadiazole | E. coli | 60 µM (MIC) | mdpi.com |
| 1,2,4-Oxadiazole Derivative | C. difficile | 6 µg/mL (MIC) | acs.org |
| 5-Amino-1,2,4-oxadiazole (B13162853) | S. aureus (multidrug-resistant) | Activity reported | nih.gov |
| K. pneumoniae (multidrug-resistant) | Activity reported | nih.gov | |
| N-Alkyl-1,2,4-oxadiazole Derivative | Leishmania infantum (promastigote) | High selectivity | mdpi.com |
| Leishmania infantum (amastigote) | High selectivity | mdpi.com |
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the mechanistic investigations of biological action for the compound This compound .
The requested sections for the article are:
Mechanistic Studies of Cellular Responses Induced by this compound
Specific Enzyme Inhibition Mechanisms (e.g., Papain-like Protease, Carbonic Anhydrase, Topoisomerases, Tubulin)
Extensive searches for research data pertaining specifically to "this compound" in relation to these biological activities did not yield any relevant studies. While research exists for the broader class of 1,2,4-oxadiazole derivatives, this information does not specifically address the unique properties and mechanisms of the cyclohexyl-substituted compound .
Therefore, it is not possible to generate the requested article with scientifically accurate and specific content for "this compound" at this time.
Future Directions and Advanced Research Avenues for 3 Cyclohexyl 1,2,4 Oxadiazol 5 Amine
Development of Novel Synthetic Methodologies for Architecturally Complex Analogs
Future research into 3-Cyclohexyl-1,2,4-oxadiazol-5-amine will likely prioritize the development of novel synthetic routes to create analogs with greater structural complexity and diversity. Traditional synthesis of 1,2,4-oxadiazoles often involves the cyclization of amidoximes with acylating agents or the 1,3-dipolar cycloaddition of nitrile oxides. mdpi.comijper.org While effective, these methods can have limitations when applied to the synthesis of more intricate molecular architectures.
Advanced synthetic strategies could offer pathways to previously inaccessible chemical space. Methodologies such as microwave-assisted synthesis, one-pot multi-component reactions, and the use of novel catalysts are being explored to improve efficiency and yield. ijper.orgorganic-chemistry.org For instance, the use of a PTSA-ZnCl₂ catalyst system has been shown to be an efficient and mild approach for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org Adapting such methods could facilitate the introduction of diverse functional groups and chiral centers onto the cyclohexyl ring or the development of derivatives where the core oxadiazole is integrated into larger, polycyclic systems. The goal is to generate libraries of architecturally complex analogs of this compound for screening and development.
Table 1: Emerging Synthetic Strategies for 1,2,4-Oxadiazole (B8745197) Analogs
| Methodology | Description | Potential Advantage for Analog Synthesis | Key References |
|---|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction rates, often leading to higher yields and shorter reaction times. | Rapid generation of a diverse library of analogs for high-throughput screening. | organic-chemistry.org |
| One-Pot Multi-Component Reactions | Combines multiple reactants in a single vessel to form a complex product, minimizing purification steps and waste. | Efficient construction of complex molecules by forming multiple bonds in a single operation. | organic-chemistry.orgresearchgate.net |
| Novel Catalytic Systems | Employs new catalysts (e.g., PTSA-ZnCl₂, Iron(III) nitrate) to improve reaction efficiency, selectivity, and conditions. | Enables reactions under milder conditions, increasing tolerance for sensitive functional groups. | organic-chemistry.org |
| Flow Chemistry | Conducts reactions in a continuous stream rather than a batch, allowing for precise control over reaction parameters. | Improved safety, scalability, and consistency for the production of complex analogs. | N/A |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of novel compounds based on the this compound scaffold. nih.gov These computational tools can analyze vast datasets to predict the physicochemical properties, biological activity, and potential toxicity of hypothetical analogs before they are synthesized. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies, a form of machine learning, can be employed to build models that correlate specific structural features of 1,2,4-oxadiazole derivatives with their biological activity. researchgate.net For this compound, AI algorithms could be trained on existing data for related compounds to design new analogs with enhanced potency and selectivity for a specific biological target. Furthermore, generative AI models can propose entirely novel molecular structures that are optimized for desired properties, expanding the chemical space for exploration far beyond what is achievable through traditional medicinal chemistry intuition alone. nih.gov Retrosynthesis prediction tools, also driven by AI, can then suggest viable synthetic pathways for these computationally designed molecules. nih.gov
Table 2: Applications of AI/ML in the Development of this compound Analogs
| AI/ML Application | Description | Potential Impact on Research | Key References |
|---|---|---|---|
| Predictive Modeling (QSAR) | Develops models to predict the activity and properties of new compounds based on their structure. | Prioritizes the synthesis of candidates with the highest probability of success, saving time and resources. | researchgate.net |
| De Novo Drug Design | Uses generative models to create novel molecular structures optimized for specific targets and properties. | Identifies innovative analogs with potentially superior efficacy and novel mechanisms of action. | nih.gov |
| Retrosynthesis Prediction | Suggests synthetic routes for target molecules, breaking them down into available starting materials. | Accelerates the synthetic planning process and identifies more efficient production pathways. | nih.gov |
| Virtual Screening | Computationally screens large libraries of virtual compounds against a biological target to identify potential hits. | Rapidly identifies promising lead compounds from vast chemical databases for further investigation. | nih.gov |
Exploration of Multi-Targeting Strategies and Polypharmacology in Chemical Biology
There is a growing interest in developing drugs that can modulate multiple biological targets simultaneously, a concept known as polypharmacology. frontiersin.org This approach is particularly relevant for complex multifactorial diseases like cancer and neurodegenerative disorders. nih.govfrontiersin.org The 1,2,4-oxadiazole scaffold has been featured in compounds designed as multi-target-directed ligands (MTDLs). nih.gov For example, various 1,2,4-oxadiazole derivatives have been investigated as multi-target agents for Alzheimer's disease, acting on targets like cholinesterases and monoamine oxidases. nih.govdoaj.org Others have been developed as dual inhibitors of enzymes such as EGFR and BRAFV600E in cancer therapy. frontiersin.org
Future research on this compound should systematically explore its potential polypharmacological profile. This involves screening the compound and its rationally designed analogs against a wide panel of disease-relevant targets. Identifying compounds that can advantageously interact with multiple nodes in a disease pathway could lead to more effective and robust therapeutic agents that are less susceptible to the development of drug resistance. nih.gov
Table 3: Potential Multi-Target Applications for 1,2,4-Oxadiazole Scaffolds
| Therapeutic Area | Potential Targets | Rationale | Key References |
|---|---|---|---|
| Oncology | Kinases (e.g., EGFR, BRAF), Histone Deacetylases (HDACs), Tubulin | Targeting multiple cancer signaling and proliferation pathways simultaneously can enhance efficacy and overcome resistance. | mdpi.comfrontiersin.orgnih.gov |
| Neurodegenerative Disease | Cholinesterases (AChE), Monoamine Oxidase (MAO-B), Beta-secretase 1 (BACE1) | Addressing various aspects of disease pathology, such as neurotransmitter levels and amyloid plaque formation. | nih.govdoaj.org |
| Infectious Diseases | Bacterial enzymes (e.g., hydrolases), Efflux pumps | Inhibiting multiple essential bacterial processes or resistance mechanisms to create potent antibiotics. | nih.govnih.gov |
Advanced Mechanistic Studies using Integrated Proteomics and Metabolomics Platforms
To fully understand the biological effects of this compound and its future analogs, advanced mechanistic studies are essential. Integrated "omics" platforms, particularly proteomics and metabolomics, offer powerful tools to elucidate a compound's mechanism of action on a global scale.
Chemical proteomics, for instance, can be used to identify the direct protein targets of a compound within a complex biological system. nih.gov Techniques like activity-based protein profiling can map the interaction landscape of a drug, revealing both intended and off-target interactions, which is crucial for understanding its efficacy and potential side effects. nih.gov Untargeted metabolomics complements this by providing a snapshot of the metabolic changes within cells or organisms following compound exposure. nih.gov This can reveal which metabolic pathways are perturbed, offering downstream functional insights into the compound's effects. nih.gov Applying these integrated platforms to this compound would provide a comprehensive understanding of its biological activity, guiding further optimization and development.
| Integrated Omics Analysis | How do changes in the proteome and metabolome correlate? | A holistic view of the compound's cellular impact, connecting direct target engagement to functional biological outcomes. | nih.govnih.gov |
Q & A
Q. What are the common synthetic routes for preparing 3-cyclohexyl-1,2,4-oxadiazol-5-amine, and how do reaction conditions influence yield?
The synthesis typically involves cyclocondensation of a nitrile derivative with hydroxylamine under basic conditions. For example, nitrile intermediates can react with hydroxylamine hydrochloride in ethanol/water at 80–100°C to form the oxadiazole ring . Substitution reactions at the oxadiazole core may require nucleophiles (e.g., amines or thiols) under basic conditions, with yields highly dependent on solvent polarity and temperature . Optimizing stoichiometry of hydroxylamine and controlling pH (e.g., using NaOH or KOH) are critical to minimize byproducts like open-chain amidoximes .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR : and NMR are essential for confirming substitution patterns and cyclohexyl group integration. Aromatic protons in oxadiazole derivatives typically appear as singlets in NMR .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight, with fragmentation patterns aiding structural confirmation .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve tautomeric ambiguities and confirm planar geometry of the oxadiazole ring. For example, dihedral angles between the cyclohexyl group and oxadiazole core are critical for assessing steric effects .
Q. How does the cyclohexyl substituent influence the compound’s chemical reactivity compared to aryl-substituted analogs?
The cyclohexyl group introduces steric hindrance, reducing nucleophilic substitution rates compared to smaller substituents (e.g., methyl or phenyl). This bulkiness also stabilizes the oxadiazole ring against hydrolytic degradation under acidic conditions. In contrast, electron-withdrawing aryl groups (e.g., 4-fluorophenyl) enhance electrophilic reactivity at the 5-amine position .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological applications?
SAR studies highlight the importance of substituent electronic and steric profiles:
- Anticancer Activity : 5-Amine derivatives with electron-donating groups (e.g., methyl) show enhanced intercalation with DNA, while bulky cyclohexyl groups may reduce membrane permeability .
- Antimicrobial Potency : Fluorinated analogs exhibit improved lipophilicity and target binding (e.g., bacterial topoisomerases) but require balancing with cytotoxicity .
Methodologically, combinatorial libraries of substituted oxadiazoles should be screened against target enzymes, with docking studies (e.g., AutoDock Vina) used to predict binding affinities .
Q. What computational strategies are effective in resolving tautomerism or polymorphism in crystallographic studies of oxadiazole derivatives?
- DFT Calculations : Predict stable tautomers (e.g., 3-amine vs. 5-amine) by comparing Gibbs free energies of possible configurations .
- SHELXD/SHELXE : These programs robustly handle twinned or low-resolution data, common in oxadiazole crystals due to weak hydrogen bonding .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···N contacts) to explain packing motifs and polymorphism .
Q. How can contradictory bioactivity data between in vitro and in vivo models be addressed for this compound?
Contradictions often arise from pharmacokinetic factors:
- Metabolic Stability : The cyclohexyl group may resist cytochrome P450 oxidation, improving in vivo half-life compared to in vitro assays. LC-MS/MS can identify metabolites .
- Solubility Limitations : Poor aqueous solubility (common with hydrophobic substituents) reduces bioavailability. Co-crystallization with cyclodextrins or PEGylation are potential solutions .
Q. What are the challenges in synthesizing and characterizing polymeric or coordination complexes of this compound?
- Polymerization : Oxadiazoles can act as ligands for transition metals (e.g., Cu) but require anhydrous conditions to avoid hydrolysis. FT-IR and EPR spectroscopy confirm metal-ligand coordination .
- Thermal Stability : TGA-DSC analyses reveal decomposition thresholds, which are critical for material science applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
